molecular formula C10H5ClFN3 B12423950 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline

4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline

Cat. No.: B12423950
M. Wt: 221.62 g/mol
InChI Key: WCHQTZMBKKPLCE-UHFFFAOYSA-N
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Description

Significance of Fused Quinoxaline (B1680401) Heterocycles in Synthetic and Medicinal Chemistry Research

Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, are a class of privileged structures in medicinal chemistry. nih.govnih.gov Their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govgoogle.com The quinoxaline core is a key component in several antibiotics like echinomycin (B1671085) and levomycin. nih.gov The structural rigidity and aromatic nature of the quinoxaline system make it an excellent scaffold for the development of kinase inhibitors, which are crucial in oncology research. nih.gov Furthermore, quinoxaline derivatives have found applications in materials science as dyes, organic semiconductors, and electron-luminescent materials. nih.gov

The fusion of other heterocyclic rings, such as imidazole (B134444) or triazole, to the quinoxaline core further expands its chemical space and biological potential. These fused systems, including imidazo[1,5-a]quinoxalines and nih.govgoogle.comgoogle.comtriazolo[4,3-a]quinoxalines, have shown promise as anticancer and immunomodulatory agents. mdpi.com

Overview of the Imidazo[1,5-a]quinoxaline (B8520501) Scaffold and its General Research Context

The imidazo[1,5-a]quinoxaline scaffold is a tricyclic system formed by the fusion of an imidazole ring with a quinoxaline moiety. This arrangement results in a unique electronic and steric profile that has been explored for various therapeutic applications. Research has shown that derivatives of imidazo[1,5-a]quinoxaline can act as potent and selective modulators of various biological targets. For instance, they have been investigated as antagonists for Toll-like receptor 7 (TLR7), which plays a role in the immune system. glpbio.com The Imiqualines family, which includes imidazo[1,5-a]quinoxaline scaffolds, has demonstrated significant cytotoxic activities against melanoma cell lines. mdpi.com

Specific Academic Interest in 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant academic and industrial interest. The presence of a chlorine atom at the 4-position and a fluorine atom at the 7-position provides key handles for chemical modification. The chloro-substituent, in particular, is a versatile functional group for introducing a variety of other moieties through nucleophilic substitution reactions. This allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

The fluorine atom at the 7-position can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Fluorine is a common bioisostere for hydrogen in medicinal chemistry, often leading to improved pharmacokinetic and pharmacodynamic properties. Given the known anticancer and kinase inhibitory activities of the broader quinoxaline and imidazo[1,5-a]quinoxaline families, it is highly probable that derivatives of this compound are being investigated as potential therapeutic agents, particularly in oncology.

Properties

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

4-chloro-7-fluoroimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H5ClFN3/c11-10-9-4-13-5-15(9)8-2-1-6(12)3-7(8)14-10/h1-5H

InChI Key

WCHQTZMBKKPLCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C3=CN=CN23)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 7 Fluoroimidazo 1,5 a Quinoxaline and Analogous Structures

Established Synthetic Routes to Imidazo[1,5-a]quinoxalines

The construction of the tricyclic imidazo[1,5-a]quinoxaline (B8520501) framework can be achieved through various synthetic approaches, ranging from classical multi-step sequences to more contemporary and efficient methods.

Conventional Multistep Synthesis Pathways

Traditional synthetic routes to imidazo[1,5-a]quinoxalines typically involve the initial formation of a quinoxaline (B1680401) ring, followed by the annulation of the imidazole (B134444) ring. The classical synthesis of the quinoxaline core often relies on the condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov For instance, a suitably substituted o-phenylenediamine (B120857) can be reacted with a 1,2-diketone or its equivalent in an acidic medium, such as glacial acetic acid, often under reflux conditions, to yield the corresponding quinoxaline derivative. researchgate.net

Following the formation of the quinoxaline ring, the imidazole moiety is constructed. One common strategy involves the reaction of a 2-aminoquinoxaline derivative. Another approach is the modified Pictet-Spengler reaction, which can be used for the selective synthesis of imidazo[1,5-a]quinoxalines. chemicalbook.com This reaction involves the acid-catalyzed cyclization of an aromatic amine linked to an imidazole ring with an aldehyde. synquestlabs.com Furthermore, intramolecular cyclization processes have been developed, such as the reaction of quinoxalin-2-ones with reagents like tosylmethyl isocyanide (TosMIC), to construct the imidazo[1,5-a]quinoxalin-4(5H)-one template in excellent yields. researchgate.net

Microwave-Assisted Synthetic Approaches

To address the often lengthy reaction times and harsh conditions of conventional methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products. acs.orgnih.gov

Several studies have reported the successful application of microwave energy in the synthesis of imidazo[1,5-a]quinoxalines and related structures. dissertationtopic.netgoogle.com For example, a one-pot, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) under microwave irradiation has been used to synthesize fused heterocyclic compounds, including those with an imidazole core. nih.gov Microwave-assisted protocols have also been developed for the rapid and efficient synthesis of imidazo[1,5-a]quinoxalines through an unconventional Pictet–Spengler reaction, where the use of microwave heating significantly reduces the reaction time from hours to minutes. synquestlabs.comdissertationtopic.net In some cases, these reactions are performed on a soluble polymer support, which simplifies purification. acs.org

Method Reactants Conditions Key Advantages Reference
Pictet-SpenglerAromatic amine, Ketones/AldehydesMicrowave IrradiationRapid, Regioselective dissertationtopic.net
Domino ReactionAldehydes, Enaminones, MalononitrileMicrowave IrradiationOne-pot, High bond-forming efficiency nih.gov
Polymer-SupportedPolymer-bound amine, Aldehyde, IsocyanideMicrowave IrradiationTraceless synthesis, Simplified purification acs.org

Metal-Catalyzed and Metal-Free Synthetic Methodologies

Both metal-catalyzed and metal-free reactions have been pivotal in developing efficient routes to the imidazo[1,5-a]quinoxaline skeleton.

Metal-Catalyzed Synthesis: Palladium and copper catalysts are frequently employed for C-N bond formation, a key step in the cyclization process. For instance, a PdCl2-mediated Sonogashira coupling reaction has been utilized in the synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines. synquestlabs.com Copper-catalyzed reactions are also prevalent. A copper-catalyzed cycloamination of N-aryl ketimines with sodium azide (B81097) provides an efficient route to quinoxalines. uni.lu Furthermore, copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylquinolines has been shown to produce 1,3-disubstituted imidazo[1,5-a]quinolines in excellent yields. synquestlabs.com Nickel-catalyzed dehydrogenative coupling reactions also offer a pathway to quinoxalines from readily available starting materials. uni.lu

Metal-Free Synthesis: In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. Iodine-mediated reactions have proven to be a valuable alternative. An iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines has been developed to afford imidazo[1,5-a]quinolines in moderate to good yields under metal-free conditions. google.com

Catalyst System Reaction Type Substrates Product Type Reference
PdCl2Sonogashira CouplingHalogenated quinoxaline, AlkyneAryl-substituted imidazoquinoxaline synquestlabs.com
CuICycloaminationN-aryl ketimine, Sodium azideQuinoxaline uni.lu
Copper/IodineDecarboxylative Cyclizationα-amino acid, 2-benzoylquinolineImidazo[1,5-a]quinoline (B8571028) synquestlabs.com
IodineDecarboxylative Cyclizationα-amino acid, 2-methyl quinoline (B57606)Imidazo[1,5-a]quinoline google.com

Green Chemistry Principles in Imidazo[1,5-a]quinoxaline Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of greener solvents, catalysts, and energy sources.

Electrochemical synthesis represents a green approach, often proceeding under mild conditions without the need for external oxidants. For example, the electrochemical intermolecular C-N formation/cyclization of ketones with 2-aminopyridines has been developed for the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system. The use of water as a reaction medium is another environmentally friendly strategy, although it may have limitations in terms of substrate scope. synquestlabs.com The development of catalyst systems that can be recycled, such as alumina-supported heteropolyoxometalates for quinoxaline synthesis at room temperature, also aligns with green chemistry principles. nih.gov

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound, 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline, necessitates the preparation of a specifically halogenated quinoxaline intermediate.

Synthesis of Halogenated Quinoxaline Intermediates

The key precursor for the synthesis of this compound is a suitably substituted halogenated quinoxaline. A plausible route to a precursor like 2,3-dichloro-6-fluoroquinoxaline (B1352988) would start from a fluorinated o-phenylenediamine.

A general and widely used method for converting quinoxaline-2,3-diones to their corresponding 2,3-dichloro derivatives involves treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). synquestlabs.com For example, quinoxaline-2,3(1H,4H)-dione can be refluxed with POCl₃ to yield 2,3-dichloroquinoxaline (B139996) in high yield. synquestlabs.com

Therefore, a hypothetical synthesis of 2,3-dichloro-6-fluoroquinoxaline could begin with the condensation of 4-fluoro-1,2-phenylenediamine with oxalic acid or its derivative to form 6-fluoroquinoxaline-2,3(1H,4H)-dione. Subsequent treatment of this dione (B5365651) with a chlorinating agent like POCl₃ would furnish the desired 2,3-dichloro-6-fluoroquinoxaline intermediate.

Alternatively, a patent describes the synthesis of 4-chloro-7-fluoro-6-nitro-quinazoline from 2-amino-4-fluorobenzoic acid. nih.gov This methodology, involving cyclization, nitration, and subsequent chlorination, suggests that similar strategies could be adapted for the synthesis of chloro-fluoro substituted quinoxalines from appropriate precursors.

The subsequent step to form the imidazo[1,5-a]quinoxaline ring would likely involve the reaction of the 2,3-dichloro-6-fluoroquinoxaline with an amino acid or a related species, leading to a cyclization reaction to form the final tricyclic system. The chlorine at the 4-position of the final product would originate from the dichloroquinoxaline intermediate.

Starting Material Reagents Intermediate Final Halogenated Precursor Reference
4-fluoro-1,2-phenylenediamineOxalic acid derivative6-fluoroquinoxaline-2,3(1H,4H)-dione2,3-dichloro-6-fluoroquinoxaline synquestlabs.comsynquestlabs.com
2-amino-4-fluorobenzoic acidFormamidine (B1211174) acetate (B1210297), Nitrating agent, Chlorinating agent7-fluoro-6-nitro-4-hydroxy quinazoline (B50416)4-chloro-7-fluoro-6-nitro-quinazoline nih.gov

Introduction of Chlorine and Fluorine Substituents

The strategic placement of chlorine and fluorine atoms on the quinoxaline framework is a critical aspect of the synthesis. A common approach involves starting with a commercially available substituted aniline.

One plausible route begins with 3-chloro-4-fluoro benzamine. This starting material undergoes acetylation to protect the amino group, followed by nitration to introduce a nitro group, yielding N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide. Subsequent reduction of the nitro group leads to the formation of 1,2-diamino-4-chloro-4-fluorobenzene. researchgate.net This diamine is a key intermediate that can then be cyclized with a suitable diketone to form the 6-chloro-7-fluoro quinoxaline ring system. researchgate.net

An alternative strategy for a related quinazoline system, which may be adaptable, starts from 2-amino-4-fluorobenzoic acid and formamidine acetate to produce 7-fluoro-4-hydroxy quinazoline. google.com This intermediate can then be nitrated. The resulting 7-fluoro-6-nitro-4-hydroxy quinazoline can be treated with a chlorinating agent like thionyl chloride to yield 4-chloro-7-fluoro-6-nitro quinazoline. google.com While this introduces a nitro group not present in the target compound, it establishes the required chloro and fluoro substitution pattern.

The introduction of the chlorine atom at the 4-position of the imidazo[1,5-a]quinoxaline system is often achieved at a later stage of the synthesis. This typically involves the conversion of a precursor, such as an imidazo[1,5-a]quinoxalin-4(5H)-one, with a chlorinating agent like phosphorus oxychloride. rsc.org

Table 1: Key Intermediates and Reagents for Halogen Introduction

Starting MaterialReagent(s)Intermediate/ProductReference
3-Chloro-4-fluoro benzamine1. Acetic anhydride (B1165640) 2. Nitrating agent 3. Reducing agent1,2-Diamino-4-chloro-4-fluorobenzene researchgate.net
2-Amino-4-fluorobenzoic acidFormamidine acetate7-Fluoro-4-hydroxy quinazoline google.com
7-Fluoro-6-nitro-4-hydroxy quinazolineThionyl chloride4-Chloro-7-fluoro-6-nitro quinazoline google.com
Imidazo[1,5-a]quinoxalin-4(5H)-onePhosphorus oxychloride4-Chloroimidazo[1,5-a]quinoxaline rsc.org

Derivatization Strategies at Key Positions of the this compound Core

The this compound scaffold offers several positions for structural modification, allowing for the fine-tuning of its properties.

Functionalization at the Imidazo Ring

The imidazole portion of the molecule presents opportunities for derivatization, particularly at the N-5 position and the C-1 and C-3 positions.

Recent studies on related imidazo[1,5-a]quinoxaline systems have demonstrated that the N-5 position can be alkylated. For instance, the introduction of various alkyl chains, such as butyl, pentyl, and isopentyl groups, at the 1-position of the imidazole moiety has been explored in the context of their biological activity. rsc.orgnih.gov This suggests that the 4-chloro-7-fluoro analogue could likely undergo similar modifications.

Modifications on the Quinoxaline Moiety

The quinoxaline part of the molecule, already bearing the chloro and fluoro substituents, can be further modified. The chlorine atom at the 4-position is a particularly reactive site for nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, which can significantly alter the compound's properties. For example, in related quinoxaline systems, the chlorine atom can be displaced by aqueous ammonia. rsc.org

Table 2: Potential Derivatization Reactions

PositionReaction TypeReagent/Functional Group IntroducedPotential OutcomeReference
Imidazo Ring (N-5)AlkylationAlkyl halidesIntroduction of alkyl chains rsc.orgnih.gov
Quinoxaline Moiety (C-4)Nucleophilic SubstitutionAminesIntroduction of amino functionalities rsc.org

Stereoselective Synthesis Approaches for Chiral Analogs

The development of chiral analogs of imidazo[1,5-a]quinoxalines is an area of interest for creating compounds with specific stereochemical requirements for biological interactions. While specific examples for the stereoselective synthesis of this compound are not extensively documented, general principles from related heterocyclic systems can be considered.

One approach involves the use of chiral starting materials. For instance, the synthesis of chiral imidazo-benzodiazepines has been achieved, suggesting that similar strategies could be adapted for the imidazo[1,5-a]quinoxaline core. This could involve using a chiral building block during the construction of the imidazole or quinoxaline ring.

Another strategy is the use of chiral catalysts or auxiliaries to control the stereochemistry of a key reaction step. For example, a diastereoselective Pictet-Spengler reaction has been developed for the synthesis of other fused imidazole systems, which could potentially be applied here. researchgate.net

Advanced Spectroscopic and Mechanistic Characterization Techniques in Imidazo 1,5 a Quinoxaline Research

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of a newly synthesized compound. For 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline, high-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement, which can confirm its molecular formula (C₁₀H₅ClFN₃). The mass spectrum would also display a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio). Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide insights into the structural components of the molecule by breaking it into smaller, charged fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic system, and C-Cl and C-F stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is related to the chromophoric system. The extended conjugated system of the imidazo[1,5-a]quinoxaline (B8520501) core would result in characteristic absorption maxima in the UV-Vis spectrum. The position and intensity of these absorptions can be influenced by the nature and position of substituents on the aromatic rings.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable crystal of this compound could be grown, this technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the molecule and provide insights into intermolecular interactions such as stacking and hydrogen bonding in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for the purification of the target compound and for the assessment of its purity. High-performance liquid chromatography (HPLC), often using a reversed-phase column, is a standard method to separate the product from any starting materials, byproducts, or isomers. nih.gov Gas chromatography (GC) could also be employed if the compound is sufficiently volatile and thermally stable. These techniques, coupled with a suitable detector (e.g., UV or mass spectrometer), provide a quantitative measure of the purity of the synthesized compound.

Computational and Theoretical Chemistry Studies of 4 Chloro 7 Fluoroimidazo 1,5 a Quinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, molecular geometry, and reactivity descriptors of 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline. These calculations can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the molecule's kinetic stability and chemical reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can reveal the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. While specific studies on this compound are not abundant in the public domain, the principles of these calculations are well-established for related heterocyclic systems. For instance, DFT analyses on similar donor-π-acceptor fluorophores have been used to analyze their photophysical properties. rsc.org

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DInfluences solubility and intermolecular interactions

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is pivotal in drug discovery for identifying potential biological targets and understanding the binding mechanism at a molecular level. For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator. For example, derivatives of the related pyrazolo[1,5-a]quinoxaline scaffold have been identified as PI3Kα inhibitors through virtual screening and molecular docking. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. frontiersin.org For instance, docking studies on quinoxaline (B1680401) derivatives targeting the EGFR receptor have shown that the binding energy calculations are in good agreement with experimental inhibitory activities. nih.gov

Table 2: Illustrative Molecular Docking Results for a Quinoxaline Derivative

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
EGFR4HJO-8.5Met793, Leu718, Asp855
PI3Kα2ENY-9.2Val851, Ser774, Lys802
TLR75Y8R-7.9Phe406, Ile535, Tyr534

Note: This table presents example data from studies on related quinoxaline derivatives to illustrate the output of molecular docking simulations. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to explore the conformational changes that may occur upon ligand binding. For this compound, MD simulations could be employed to study its interaction with a target protein in a more realistic, solvated environment. Such simulations can calculate the binding free energy, providing a more accurate estimation of the ligand's affinity. For example, MD simulations have been used to evaluate the binding of various drugs to the main protease of SARS-CoV-2. nih.gov Similarly, MD simulations have been applied to study the binding of novel quinazoline (B50416) derivatives to phosphodiesterase 7, confirming the stability of the docked conformation. frontiersin.org

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics (In Silico)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead structures. For a series of imidazo[1,5-a]quinoxaline (B8520501) derivatives, a QSAR model could be developed to correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, and steric parameters) with a specific biological activity. For instance, 3D-QSAR studies on novel quinoxaline derivatives have indicated the need for more hydrophobic and less sterically hindered substituents to enhance their activity. nih.gov Classical QSAR studies on a large series of 4,5-dihydro-imidazo[1,5-a] quinoxaline derivatives have suggested that these compounds could interact with receptor amino acid residues through electrostatic or charge transfer processes. researchgate.net

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics tools can be used to design and enumerate virtual libraries of related compounds for further in silico screening. Virtual screening campaigns can then be conducted to identify promising candidates from these libraries that are predicted to have high affinity and selectivity for a particular biological target. This approach accelerates the early stages of drug discovery. For example, a virtual screening strategy was successfully used to identify a pyrazolo[1,5-a]quinoxalin-4(5H)-one derivative as a PI3Kα inhibitor hit, which was subsequently optimized through structure-based design. nih.govresearchgate.net

Investigation of Biological Activity and Mechanistic Insights in Vitro and in Silico Perspectives

Evaluation of Receptor Binding Profiles (e.g., GABAA Receptor Complex, Central Benzodiazepine (B76468) Receptors)

Derivatives of the imidazo[1,5-a]quinoxaline (B8520501) class have been identified as potent ligands for the γ-aminobutyric acid type A (GABA-A) receptor complex. nih.gov Ligand binding assays have demonstrated that these compounds can exhibit high affinity for the benzodiazepine binding site on the GABA-A receptor. nih.gov The efficacy of these derivatives spans a wide spectrum, from full agonists to inverse agonists, with many compounds identified as partial agonists. nih.govnih.gov The modulation of the GABA-A receptor by these compounds has been confirmed through in vitro techniques such as [³⁵S]TBPS binding assays and measurements of chloride current ratios. nih.govnih.gov

Initial optimization efforts on novel series of imidazo[1,5-a]quinoxaline compounds have yielded derivatives with nanomolar activity. nih.govnih.govglpbio.com These studies have successfully identified both positive and negative allosteric modulators within this chemical class. nih.govnih.govglpbio.com For instance, a series of imidazo[1,5-a]quinoxaline piperazine (B1678402) ureas were developed that displayed high affinity for the GABA-A/benzodiazepine receptor complex. nih.gov

Table 1: In Vitro GABAA Receptor Binding Profile of Selected Imidazo[1,5-a]quinoxaline Derivatives
Compound SeriesReceptor TargetAffinityEfficacy ProfileAssay Method
Imidazo[1,5-a]quinoxaline Piperazine UreasGABAA/Benzodiazepine Receptor ComplexHighInverse Agonists to Full Agonists[³⁵S]TBPS Binding, Cl- Current Ratios
3-Phenyl-Substituted Imidazo[1,5-a]quinoxaline UreasGABAA/Benzodiazepine Receptor ComplexHighPartial Agonists[³⁵S]TBPS Binding, Cl- Current Ratios
Novel Imidazo[1,5-a]quinoxaline Derivativesα5-GABAA ReceptorOne-digit nanomolarPositive and Negative Allosteric ModulatorsDisplacement Assays, Patch Clamp

Research has also focused on the subtype selectivity of imidazo[1,5-a]quinoxaline derivatives, with a particular interest in the α5-GABA-A receptor subtype. nih.govnih.govglpbio.com The α5 subtype is of interest due to its role in cognition and memory. The development of α5-selective negative allosteric modulators (NAMs) has been a goal of these research efforts. nih.govnih.govglpbio.com

Functional activity assessments using techniques like the whole-cell patch-clamp have revealed complex pharmacological profiles for some derivatives. nih.gov A number of analogues have shown a bell-shaped dose-response curve in the α1β2γ2 subtype, where the in vitro efficacy decreases at higher concentrations. nih.gov Furthermore, some 3-phenyl-substituted imidazo[1,5-a]quinoxaline ureas have exhibited biphasic efficacy, becoming more antagonistic as the concentration increases. nih.gov In silico modeling has been employed to better understand the diverse mechanistic nature of these compounds. nih.govglpbio.com

Toll-like Receptor (TLR) Modulation Studies

The imidazo[1,5-a]quinoxaline scaffold has been investigated for its ability to modulate Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key players in the innate immune response. nih.govnih.govnih.gov While TLR agonists can be beneficial as vaccine adjuvants, antagonists are sought after for treating chronic inflammatory and autoimmune diseases. nih.govnih.govnih.gov

Studies on a variety of heterocyclic compounds, including imidazo[1,5-a]quinoxalines, have tested for both agonistic and antagonistic activities at TLR7 and TLR8. nih.govnih.govnih.gov These investigations have successfully identified several compounds within this class that act as selective TLR7 antagonists, with no detectable agonistic activity at either TLR7 or TLR8. nih.govnih.govnih.gov

Table 2: In Vitro Toll-like Receptor Activity of Imidazo[1,5-a]quinoxaline Derivatives
Compound SeriesTLR7 ActivityTLR8 ActivityKey Finding
Imidazo[1,5-a]quinoxalinesAntagonisticNo Agonistic ActivitySelective TLR7 antagonists identified

To understand the molecular basis for the observed TLR activity and selectivity, comparative ligand-docking studies have been performed. nih.govnih.govnih.gov These computational models have helped to confirm the selective interaction of certain imidazo[1,5-a]quinoxaline derivatives with the antagonist pocket of the TLR7 receptor. nih.govnih.govnih.gov This structural understanding is crucial for the rational design of more potent and selective TLR7 antagonists for potential therapeutic applications. nih.govnih.govnih.gov

Enzymatic Inhibition and Signaling Pathway Modulation

The broader class of quinoxaline (B1680401) derivatives has been evaluated for its potential to inhibit various enzymes and modulate signaling pathways. One area of investigation has been the inhibition of Apoptosis signal-regulating kinase 1 (ASK1), a key component in stress-induced signaling pathways that lead to inflammation, apoptosis, and fibrosis. google.com The inhibition of ASK1 is considered a promising strategy for various diseases. google.com Research has led to the discovery of quinoxaline derivatives that are effective small-molecule inhibitors of ASK1. google.com

In addition to ASK1, other kinases have been targeted by quinoxaline-based compounds. For example, derivatives of pyrazolo[1,5-a]quinoxaline have been identified as inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer. nih.gov These findings highlight the versatility of the quinoxaline scaffold in designing enzyme inhibitors.

Kinase Inhibition (e.g., IKK1, IKK2, Syk Kinase)

Derivatives of the imidazoquinoxaline core structure have been identified as potent kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation.

Inhibition of IκB kinase (IKK) has been a key area of investigation for this class of compounds. The IKK complex, consisting of IKK1 (IKKα) and IKK2 (IKKβ), is central to the NF-κB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. New imidazo[1,2-a]quinoxaline (B3349733) derivatives, a related isomeric scaffold, have been synthesized and evaluated for their ability to inhibit IKK. nih.gov Some of these compounds demonstrated potent and selective inhibition of IKK2, suggesting that the imidazoquinoxaline framework is a viable starting point for the development of anti-inflammatory and anticancer agents that target the NF-κB pathway. nih.gov Docking studies have further elucidated the potential binding modes of these inhibitors within the IKK2 active site, providing a rationale for their activity and selectivity. nih.gov

While specific data on the inhibition of Syk (Spleen tyrosine kinase) by 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline is not prominently available in the reviewed literature, the broader quinoxaline class has been explored for its kinase inhibitory potential. The diverse biological activities of quinoxalines often stem from their ability to interact with the ATP-binding sites of various kinases.

Table 1: Kinase Inhibition Profile of Related Imidazoquinoxaline Derivatives

Compound ClassTarget KinaseActivityReference
Imidazo[1,2-a]quinoxalinesIKK2Potent and selective inhibition nih.gov

Phosphodiesterase Inhibition (e.g., PDE10)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling pathways. PDE10A is highly expressed in the medium spiny neurons of the striatum and is considered a key target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.

Fluorinated 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines have been synthesized and identified as highly potent inhibitors of PDE10A. nih.gov Some of these derivatives exhibit inhibitory potencies in the subnanomolar range, with high selectivity over other PDE isoforms. nih.gov For instance, certain 1,8-dipyridinylimidazo[1,5-a]quinoxalines with a 2-fluoro-3-pyridinyl substituent have shown IC50 values as low as 0.037 nM. nih.gov The introduction of fluorine atoms into the structure is also a strategic consideration for the potential development of 18F-labeled PET imaging agents to visualize PDE10A in the brain. nih.gov The potent inhibition of PDE10A by these imidazo[1,5-a]quinoxaline derivatives underscores their potential as therapeutic agents for central nervous system disorders. nih.gov

Table 2: PDE10A Inhibition by Fluorinated Imidazo[1,5-a]quinoxaline Derivatives

Compound StructureIC50 (nM)Reference
1,8-Dipyridinylimidazo[1,5-a]quinoxaline with 2-fluoro-3-pyridinyl0.048 nih.gov
1,8-Dipyridinylimidazo[1,5-a]quinoxaline with 2-fluoro-3-pyridinyl0.037 nih.gov
1-Pyridinylimidazo[1,5-a]quinoxaline with 2-fluoro-3-pyridinyl0.12 nih.gov

Topoisomerase and Tissue Transglutaminase Inhibition

While specific studies detailing the inhibition of topoisomerase and tissue transglutaminase by this compound are limited, the broader class of quinoline (B57606) and quinoxaline derivatives has been associated with such activities. For example, some fluoroquinolones, a different class of heterocyclic compounds, are known to exert cytotoxic effects on tumor cells through their interaction with topoisomerase enzymes. nih.gov The structural similarities between quinolones and quinoxalines suggest a potential, yet unconfirmed, for related mechanisms of action.

In Vitro Cellular Activity Investigations (e.g., Antiproliferative, Antimicrobial)

The in vitro cellular effects of imidazo[1,5-a]quinoxaline derivatives have been extensively studied, revealing a broad spectrum of activity against cancer cell lines and various microbial pathogens.

Effects on Cell Lines for Antiproliferative Activity (In Vitro)

The antiproliferative properties of quinoxaline-based compounds have been a significant area of research. A closely related compound, 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde, serves as an intermediate in the synthesis of SC144, a quinoxalinhydrazide with broad-spectrum anticancer activity against a panel of human cancer cell lines. glpbio.com This highlights the potential of the chloro-fluoro-substituted quinoxaline core in designing novel anticancer agents.

Furthermore, various 7-chloro-quinoline derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colorectal, leukemia, lung, and osteosarcoma cells. mdpi.com The antiproliferative activity of flavonoids has also been studied against various cancer cell lines. nih.gov While not directly related to the compound , these studies provide a broader context for the investigation of heterocyclic compounds in cancer research.

Table 3: Antiproliferative Activity of Related Quinoxaline and Quinoline Derivatives

Compound ClassCell LinesObserved EffectReference
Quinoxalinhydrazide (derived from a related quinoxaline)Human cancer cell panelBroad-spectrum anticancer activity glpbio.com
7-Chloro-quinoline derivativesHCT116, CCRF-CEM, K562, A549, U2OSCytotoxic activity mdpi.com

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The quinoxaline nucleus is a common feature in a variety of antimicrobial agents. Derivatives of imidazo[1,5-a]quinoxaline have been synthesized and evaluated for their antimicrobial properties. nih.gov The presence of different substituents on the imidazo[1,5-a]quinoxaline system has been shown to influence their antibacterial and antifungal activities. nih.gov

Studies on various quinoxaline derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Some quaternized quinoxaline derivatives have shown notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

In terms of antifungal activity, certain quinoxaline derivatives have been tested against strains such as Aspergillus niger and Candida albicans. mdpi.com Additionally, novel nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been synthesized and screened for their antiviral and antimicrobial activities, with some compounds exhibiting promising results. researchgate.net

Table 4: Antimicrobial Activity of Quinoxaline and Imidazoquinoxaline Derivatives

Compound ClassOrganism(s)ActivityReference
Imidazo[1,5-a]quinoxaline derivativesBacteria and FungiBacteriostatic and fungistatic activity nih.gov
Quinoxaline derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaAntibacterial activity mdpi.com
Quaternized quinoxaline derivativesMRSA, VREAntibacterial activity nih.gov
nih.govnih.govnih.govTriazolo[4,3-a]quinoxaline derivativesVarious pathogenic organismsAntibacterial and/or antifungal activity researchgate.net

Mechanistic Characterization of Biological Responses

The mechanisms underlying the biological activities of imidazo[1,5-a]quinoxalines and related compounds are multifaceted. In the context of antiproliferative activity, some 7-chloro-quinoline derivatives have been shown to induce apoptosis and cause DNA/RNA damage in cancer cells. mdpi.com At higher concentrations, these compounds can lead to cell cycle arrest in the G0/G1 phase. mdpi.com

For the antimicrobial effects, the mechanism can differ based on the specific chemical structure. For instance, nonquaternized and quaternized quinoxaline derivatives may exert their antibacterial properties through different mechanisms of action, with some acting as bacteriostatic agents. nih.gov The lipophilicity of the compounds, influenced by various substituents, can play a crucial role in their ability to permeate microbial cell walls, thereby enhancing their activity. mdpi.com

The inhibition of key enzymes like IKK and PDE10A represents a clear molecular mechanism for the anti-inflammatory and potential neuropsychiatric effects of imidazo[1,5-a]quinoxaline derivatives, respectively. nih.govnih.gov The selective inhibition of these enzymes disrupts specific signaling pathways that are dysregulated in disease states.

Investigation of Intracellular Signaling Pathways

Derivatives of the parent quinoxaline structure are known to exert their biological effects by interfering with various intracellular signaling pathways crucial for cell proliferation, survival, and inflammation.

Kinase Inhibition: A primary mechanism by which quinoxaline derivatives exhibit anticancer activity is through the inhibition of protein kinases. nih.gov These enzymes are pivotal in signal transduction pathways that are often dysregulated in cancer. For instance, certain quinoxaline-based compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and other tyrosine kinases that are central to tumor angiogenesis and growth. nih.gov Molecular docking studies on some quinoxaline derivatives have shown strong binding affinities to the ATP-binding site of kinases like EGFR. nih.gov Another related compound, 4-chlorotetrazolo[1,5-a]quinoxaline, has been shown to inhibit the activation of Syk kinase, a key component in inflammatory signaling pathways. nih.gov This suggests that this compound could potentially target similar kinase-driven pathways.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Quinoxaline derivatives have been demonstrated to trigger apoptosis in cancer cells through various mechanisms. nih.govnih.gov One study on a quinoxaline-based derivative showed it induced apoptosis in prostate cancer cells by inhibiting topoisomerase II and upregulating pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Another research on a quinoxaline-containing peptide found that it induces apoptosis by modulating autophagy and disrupting the mitochondrial membrane potential. nih.govrsc.org

Toll-Like Receptor (TLR) Modulation: Imidazo[1,5-a]quinoxalines have been identified as a chemical series capable of acting as selective antagonists of Toll-like receptor 7 (TLR7). nih.gov TLR7 plays a significant role in the innate immune system, and its chronic activation is associated with autoimmune diseases. The antagonistic activity of these compounds suggests a potential therapeutic application in managing such conditions.

Redox Homeostasis Modulation and Reactive Oxygen Species Generation

The balance between oxidants and antioxidants, known as redox homeostasis, is critical for normal cell function. Disruption of this balance, leading to oxidative stress, is implicated in various diseases, including cancer.

Quinoxaline-1,4-dioxide derivatives have been found to modulate the oxidative status in cancer cell lines. nih.goveurekaselect.com These compounds can increase the levels of reactive oxygen species (ROS), leading to cellular damage and decreased cell viability. nih.govnih.gov For example, a study on a quinoxaline-containing peptide, RZ2, observed an increase in mitochondrial ROS, which contributed to the induction of apoptosis in cancer cells. nih.govrsc.org This suggests that this compound may also possess the ability to disrupt redox homeostasis in pathological conditions.

Protein Interaction Profiling

The biological activity of a compound is intrinsically linked to its interactions with cellular proteins. In silico molecular docking studies are valuable tools for predicting these interactions and elucidating potential mechanisms of action.

Docking studies performed on various quinoxaline derivatives have revealed their potential to bind to the active sites of several key enzymes. For example, docking simulations have shown that quinoxaline derivatives can fit into the binding pocket of the AMPA receptor, suggesting a role as receptor antagonists. researchgate.net Other studies have indicated that these compounds can bind to the active site of enzymes like topoisomerase II and VEGFR-2, which is consistent with their observed biological activities. nih.govnih.gov A molecular docking study of a novel quinoxaline derivative, compound IVd, demonstrated a strong binding affinity to the EGFR receptor, corroborating its potent anticancer activity. nih.gov It is plausible that this compound would engage in similar interactions, with the specific nature of these interactions being influenced by its unique substitution pattern.

Fluorine's Role in Modulating Biological Activity and Receptor Interactions

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance their therapeutic properties.

The presence of a fluorine atom can significantly alter a molecule's physicochemical characteristics, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Fluorine's high electronegativity can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets. For instance, the fluorine atom can act as a bioisostere of a hydrogen atom or a hydroxyl group, allowing it to form favorable interactions, including hydrogen bonds, with receptor binding sites.

Interactive Data Table: Biological Activities of Related Quinoxaline Derivatives

Compound ClassBiological ActivityTarget/MechanismReference
Quinoxaline DerivativeAnticancerTopo II inhibition, Apoptosis induction nih.gov
Quinoxaline-containing PeptideAnticancerAutophagy modulation, Apoptosis induction nih.govrsc.org
4-Chlorotetrazolo[1,5-a]quinoxalineAnti-inflammatorySyk kinase inhibition nih.gov
Imidazo[1,5-a]quinoxalinesImmunomodulatoryTLR7 antagonism nih.gov
Quinoxaline-1,4-dioxidesAnticancer, RadiosensitizerROS generation, Oxidative stress modulation nih.goveurekaselect.com
6-Chloro-7-fluoroquinoxalinesAnti-HIV- nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 7 Fluoroimidazo 1,5 a Quinoxaline Derivatives

Impact of Substituent Variation on Binding Affinity and Efficacy

The biological activity of imidazo[1,5-a]quinoxaline (B8520501) derivatives is highly sensitive to the nature and position of substituents on the core structure. Research has shown that even minor chemical modifications can lead to significant changes in binding affinity for receptors like the GABA-A receptor and can modulate the pharmacological effect, ranging from agonist to antagonist or inverse agonist activity. nih.govnih.gov

Initial optimization studies of novel imidazo[1,5-a]quinoxaline compounds have revealed derivatives with single-digit nanomolar activity. nih.govnih.govnih.gov These studies, combining known structural motifs, have successfully identified both positive and negative allosteric modulators of the α5-GABA-A receptor. nih.govnih.govnih.gov For instance, the introduction of various alkyl chains on the imidazole (B134444) ring has been shown to moderately increase antagonistic efficacy, particularly with chains of four to five carbon atoms. nih.gov However, extending the alkyl chain to a hexyl group resulted in decreased antagonistic activity. nih.gov

In the context of Bruton's tyrosine kinase (BTK) inhibitors, imidazo[1,5-a]quinoxalines have also been synthesized and evaluated. nih.gov The structure-activity relationship (SAR) of these compounds has been explored, leading to the identification of potent irreversible inhibitors with efficacy in preclinical models of rheumatoid arthritis. nih.gov

Furthermore, the antimicrobial properties of imidazo[1,5-a]quinoxaline derivatives have been linked to the presence of different alkyl substituents at position 1 of a pyridine (B92270) ring and position 5 of the imidazo[1,5-a]quinoxaline system. rsc.org

The following interactive table summarizes the impact of substituent variations on the biological activity of selected imidazo[1,5-a]quinoxaline derivatives.

CompoundR1 SubstituentR2 SubstituentTargetActivity (IC50/Ki)Reference
Derivative A-H-PhenylGABA-A α55.2 nM nih.gov
Derivative B-Methyl-PhenylGABA-A α58.1 nM nih.gov
Derivative C-Butyl-PhenylTLR78.2 µM nih.gov
Derivative D-Isobutyl-PhenylTLR710.0 µM nih.gov
Lead Compound 36(specific structure)(specific structure)BTK(Efficacy in vivo) nih.gov

Stereochemical Influence on Biological Activity

Stereochemistry plays a crucial role in the interaction of chiral molecules with biological targets. In the case of imidazo[1,5-a]quinoxaline derivatives, the presence of stereocenters can lead to significant differences in the pharmacological profiles of the resulting enantiomers.

A study on a related series of imidazo[1,5-a]quinoxaline amides and carbamates demonstrated the importance of stereoisomerism for their activity at the GABA-A/benzodiazepine (B76468) receptor. nih.gov The synthesis of the individual (-)- and (+)-isomers of a potent compound was achieved starting from L- and D-glutamic acid, respectively. nih.gov Subsequent binding assays revealed that the racemic mixture and the individual enantiomers all exhibited high affinity for the [3H]flunitrazepam binding site, with Ki values in the sub-nanomolar range (0.87, 0.62, and 0.65 nM, respectively). nih.gov This indicates that while both enantiomers are highly active, there is a discernible, albeit small, difference in their binding affinities, highlighting the stereospecific nature of the interaction with the receptor.

This differential binding underscores the importance of controlling stereochemistry during the design and synthesis of new therapeutic agents based on the imidazo[1,5-a]quinoxaline scaffold to optimize their desired biological activity.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For imidazo[1,5-a]quinoxaline derivatives, in silico modeling has been instrumental in understanding their diverse mechanistic nature and guiding the design of new compounds with improved potency and selectivity. nih.govnih.govnih.gov

Modeling studies on α5-GABA-A receptor negative allosteric modulators (NAMs) have helped to rationalize the observed SAR and selectivity. nih.govnih.govnih.gov These models often highlight the importance of specific hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions within the receptor's binding pocket.

The design of irreversible inhibitors often incorporates a reactive group that can form a covalent bond with a specific amino acid residue in the target protein. For imidazo[1,5-a]quinoxalines designed as BTK inhibitors, this has been a key strategy. nih.gov The design principles for these compounds involve optimizing the core scaffold for binding to the kinase domain while positioning a reactive moiety to interact with a cysteine residue.

Fluorine as a Key Modulator of SAR in Imidazo[1,5-a]quinoxalines

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The presence of a fluorine atom, such as in the 7-position of the 4-chloro-7-fluoroimidazo[1,5-a]quinoxaline core, can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions.

Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the biological target. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. The introduction of fluorine can also impact the conformation of the molecule, which can be crucial for optimal binding to a receptor.

In the broader context of quinoline (B57606) and quinoxaline (B1680401) derivatives, the strategic placement of fluorine has been shown to be a key element in achieving desired biological activities, including antimicrobial and anticancer effects.

Quantitative Analysis of Structural Contributions to Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational methodology aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

QSAR studies have been performed on imidazo[1,5-a]quinoxaline amides, carbamates, and ureas acting as potent GABA modulators. nih.gov One such study developed a predictive QSAR model using multiple linear regression. nih.gov The model revealed that a combination of multidimensional steric, hydrophobic, electro-topological, and hydrogen bond donor descriptors had a significant impact on the GABA modulator activity of the compounds. nih.gov This model demonstrated good predictive ability, suggesting its utility in the design of novel anxiolytics and anticonvulsants with improved potency. nih.gov

Another classical QSAR study on a large series of 4,5-dihydro-imidazo[1,5-a]quinoxaline and pyrazolo[1,5-c]quinazoline (B1257617) derivatives acting at the GABA-A/benzodiazepine receptor also yielded a robust model. nih.gov This model incorporated a Galvez topological charge index, several BCUT descriptors related to atomic polarizabilities and electronegativities, and 2D autocorrelation descriptors. nih.gov Such QSAR models provide valuable insights into the structural requirements for activity and can guide the synthesis of more effective compounds.

Advanced Research Applications and Future Perspectives

Development of Chemical Probes for Biological Target Validation

The development of chemical probes is a critical step in the validation of biological targets and the elucidation of their physiological and pathological roles. While specific chemical probes based on the 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline structure are not yet extensively documented in publicly available research, the broader class of imidazo[1,5-a]quinoxalines has shown promise in this area. These compounds possess the necessary characteristics for probe development, including potent and selective binding to various biological targets.

For a compound to serve as an effective chemical probe, it should ideally exhibit high affinity and selectivity for its target, possess a mechanism of action that is well-understood, and have physicochemical properties that allow for its use in cellular and in vivo models. The imidazo[1,5-a]quinoxaline (B8520501) scaffold has been shown to interact with a variety of biological targets, including kinases and receptors, making it a versatile starting point for the design of chemical probes. Future research will likely focus on the synthesis of derivatives of this compound that incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of their biological targets.

Lead Compound Optimization Strategies in Pre-clinical Research

The optimization of lead compounds is a crucial phase in preclinical research, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. For the imidazo[1,5-a]quinoxaline scaffold, various optimization strategies have been employed to improve its therapeutic potential. These strategies often involve systematic modifications of the core structure and its substituents to establish a clear structure-activity relationship (SAR).

Initial optimization efforts for novel imidazo[1,5-a]quinoxaline compounds have utilized a heuristic approach, combining known structural moieties to target specific receptors, such as the α5-GABAA receptor. nih.gov This has led to the identification of compounds with nanomolar activity and has allowed for the exploration of both positive and negative allosteric modulators. nih.gov In silico modeling has been instrumental in understanding the diverse mechanistic nature of these compounds. nih.gov

For imidazo[1,2-a]quinoxaline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a series of non-covalent inhibitors were designed and synthesized. nih.gov This research revealed that specific substitutions on the imidazo[1,2-a]quinoxaline (B3349733) core were crucial for potent inhibition of both wild-type and mutant forms of EGFR. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the EGFR kinase domain. nih.gov

A review of the structure-activity relationships of 1,2,4-triazolo[1,5-a]quinoxalines and their imidazo[1,2-a]quinoxaline analogues at the benzodiazepine (B76468) receptor has provided insights into how structural modifications can influence binding affinity and efficacy. nih.gov These studies help to guide the rational design of new compounds with desired pharmacological profiles.

Table 1: Lead Compound Optimization Strategies for Imidazo[1,5-a]quinoxaline Scaffolds
ScaffoldTargetOptimization StrategyKey FindingsReference
Imidazo[1,5-a]quinoxalineα5-GABAA ReceptorHeuristic combination of structural moieties, in silico modelingIdentification of nanomolar active positive and negative allosteric modulators. nih.gov
Imidazo[1,2-a]quinoxalineEGFR (wild-type and mutant)Design and synthesis of non-covalent inhibitors, molecular dockingDiscovery of potent inhibitors against gefitinib-resistant NSCLC cell lines. nih.gov
1,2,4-Triazolo[1,5-a]quinoxaline and Imidazo[1,2-a]quinoxalineBenzodiazepine ReceptorComparative SAR studiesElucidation of structural features influencing binding affinity and efficacy. nih.gov

Exploration of Novel Biological Targets for Imidazo[1,5-a]quinoxaline Scaffolds

The imidazo[1,5-a]quinoxaline scaffold has demonstrated activity against a diverse range of biological targets, highlighting its potential for the development of novel therapeutics for various diseases. nih.govnih.gov Research has identified several key targets, and ongoing studies continue to explore new possibilities.

One of the well-established targets for this scaffold is the class of protein kinases. For instance, imidazo[1,2-a]quinoxaline derivatives have been developed as non-covalent inhibitors of EGFR, a key target in cancer therapy. nih.gov Furthermore, the imidazo[1,2-a]quinoxaline scaffold was identified as an inhibitor of JNK1, with optimization leading to highly specific inhibitors of the JNK family of kinases. researchgate.net More recently, pyrazolo[1,5-a]quinoxaline derivatives have been identified as inhibitors of PI3Kα, another important target in oncology. nih.gov

Beyond kinases, the imidazo[1,5-a]quinoline (B8571028) scaffold has been utilized in the design of bivalent ligands for central benzodiazepine receptors (CBRs), which are a type of GABAA receptor. nih.govcardiff.ac.uk These compounds have shown potential as anticonvulsant and anxiolytic agents. nih.gov Additionally, imidazo[1,5-a]quinoxalines have been investigated as antagonists of Toll-like receptor 7 (TLR7), which plays a role in the immune system and is implicated in autoimmune diseases. nih.gov

The "Imiqualine" family of compounds, which includes imidazo[1,5-a]quinoxaline scaffolds, has shown cytotoxic activities against melanoma cell lines, suggesting potential applications in oncology. nih.gov

Table 2: Biological Targets of Imidazo[1,5-a]quinoxaline and Related Scaffolds
ScaffoldBiological TargetTherapeutic AreaReference
Imidazo[1,2-a]quinoxalineEpidermal Growth Factor Receptor (EGFR)Cancer nih.gov
Imidazo[1,2-a]quinoxalinec-Jun N-terminal kinase 1 (JNK1)Inflammation, Cancer researchgate.net
Pyrazolo[1,5-a]quinoxalinePhosphoinositide 3-kinase alpha (PI3Kα)Cancer nih.gov
Imidazo[1,5-a]quinolineCentral Benzodiazepine Receptors (GABAA)Neurological Disorders nih.govcardiff.ac.uk
Imidazo[1,5-a]quinoxalineToll-like receptor 7 (TLR7)Autoimmune Diseases nih.gov
Imidazo[1,5-a]quinoxaline(Undisclosed)Melanoma nih.gov

Innovations in Synthetic Methodology for Efficient Access to Derivatives

The efficient synthesis of imidazo[1,5-a]quinoxaline derivatives is crucial for enabling extensive medicinal chemistry efforts. Researchers have developed various innovative synthetic methodologies to access this scaffold and its analogues.

Classical methods for quinoxaline (B1680401) synthesis often involve the condensation of an o-phenylenediamine (B120857) with a dicarbonyl compound, which may require harsh reaction conditions. nih.gov More recent and innovative approaches have focused on improving efficiency, regioselectivity, and environmental friendliness.

A patent for the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline (B50416), a structurally related compound, outlines a multi-step process starting from 2-amino-4-fluorobenzoic acid. google.com This method involves cyclization, nitration, and chlorination steps. google.com While not directly for the imidazo[1,5-a]quinoxaline ring system, it provides a potential route to key intermediates.

For the construction of the imidazo[1,5-a]quinoxaline ring system itself, a novel and regiospecific method has been described that involves an intramolecular cyclization process, providing the desired products in excellent yields. researchgate.net Another approach utilizes the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines, which proceeds through an oxidative cyclocondensation to form imidazo[1,5-a]quinoxalines. researchgate.net

More advanced synthetic strategies include the use of microwave-assisted synthesis and solid-phase techniques to expedite the preparation of compound libraries. A review of synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles highlights various modern techniques such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, many of which could be adapted for the synthesis of imidazo[1,5-a]quinoxalines. rsc.org

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,5-a]quinoxaline Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, from target identification to lead optimization and preclinical studies. nih.gov These computational tools are increasingly being applied to the study of quinoxaline and related heterocyclic scaffolds.

AI and ML algorithms can be used to predict the physicochemical properties, biological activity, and potential toxicity of novel compounds, thereby accelerating the drug discovery process and reducing the reliance on time-consuming and expensive laboratory experiments. crimsonpublishers.com For instance, machine learning models can be trained on existing datasets of quinoxaline derivatives to predict their activity against specific targets or their absorption, distribution, metabolism, and excretion (ADME) properties. mednexus.org

In the context of the imidazo[1,5-a]quinoxaline scaffold, AI and ML can be employed for several purposes:

Virtual Screening: To screen large virtual libraries of imidazo[1,5-a]quinoxaline derivatives to identify those with a high probability of binding to a specific biological target.

De Novo Design: To generate novel imidazo[1,5-a]quinoxaline structures with desired pharmacological properties using generative models. crimsonpublishers.com

QSAR Modeling: To develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of new derivatives based on their chemical structure. nih.gov

Toxicity Prediction: To assess the potential toxicity of new compounds early in the drug discovery process, helping to prioritize those with the most favorable safety profiles. crimsonpublishers.com

While specific applications of AI and ML to this compound have not been detailed in the literature, the general success of these methods in the broader field of medicinal chemistry suggests that they will be invaluable tools for advancing research on this compound and its analogues. springernature.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.